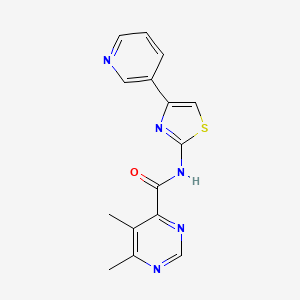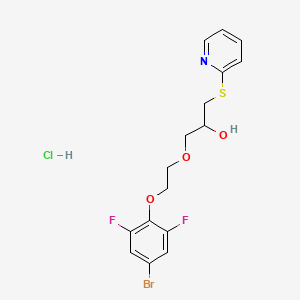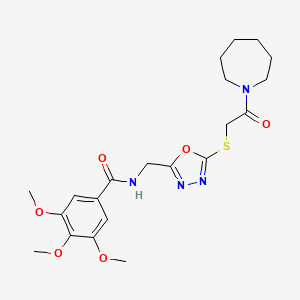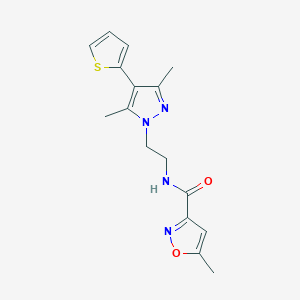
5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, also known as DPTC, is a chemical compound that belongs to the class of pyrimidine-based inhibitors. It has been studied for its potential applications in the field of medicinal chemistry due to its ability to inhibit certain enzymes and proteins.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit certain enzymes and proteins that are involved in various diseases such as cancer, inflammation, and neurological disorders. For example, 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the pathogenesis of Alzheimer's disease. 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its ability to bind to the active site of the target enzyme or protein and inhibit its activity. 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a type of ATP-competitive inhibitor, which means that it competes with ATP for binding to the active site of the enzyme or protein. This results in the inhibition of the enzymatic activity or signaling pathway, which can lead to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide depend on the target enzyme or protein that it inhibits. For example, inhibition of CDK5 by 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can lead to the prevention of tau hyperphosphorylation and neurodegeneration in Alzheimer's disease. Inhibition of CK2 by 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can lead to the inhibition of cell growth and proliferation in cancer cells. However, the effects of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide on other enzymes and proteins are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to selectively target the desired pathway or signaling cascade. However, one of the limitations of using 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is its potential off-target effects, which can lead to unintended consequences. Therefore, careful optimization of the experimental conditions and control experiments are necessary to ensure the specificity and reproducibility of the results.
Direcciones Futuras
There are several future directions for research on 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential applications in other diseases such as inflammation and cardiovascular diseases. Another direction is to optimize the synthesis method of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide to improve its yield and purity. Additionally, the development of more potent and selective inhibitors based on the structure of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is also an area of interest for future research.
Conclusion
In conclusion, 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a pyrimidine-based inhibitor that has potential applications in the field of medicinal chemistry. Its ability to inhibit certain enzymes and proteins makes it a promising candidate for the development of new therapeutics. The synthesis method of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper.
Métodos De Síntesis
The synthesis method of 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves the reaction of 2-amino-4,6-dimethylpyrimidine with 3-bromo-4-pyridinylthiazol-2-amine in the presence of a suitable base and solvent. The reaction yields 5,6-Dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide as a yellow solid with a melting point of 255-257°C. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
5,6-dimethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-9-10(2)17-8-18-13(9)14(21)20-15-19-12(7-22-15)11-4-3-5-16-6-11/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUNZLXTNKSZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)



![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)

![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)


![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)
